molecular formula C14H13BrN2O B13118672 6-(2-Bromophenylamino)-2,3-dihydro-1H-indolizin-5-one CAS No. 612065-11-9

6-(2-Bromophenylamino)-2,3-dihydro-1H-indolizin-5-one

Cat. No.: B13118672
CAS No.: 612065-11-9
M. Wt: 305.17 g/mol
InChI Key: JVDGRJFYWGGTDU-UHFFFAOYSA-N
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Description

6-(2-Bromophenylamino)-2,3-dihydro-1H-indolizin-5-one is a potent and selective cell-permeable kinase inhibitor, primarily recognized for its activity against Aurora B kinase. This compound is a key research tool in the field of oncology and cell biology, enabling the study of mitotic events and cell cycle progression. By specifically inhibiting Aurora B, a core component of the Chromosomal Passenger Complex (CPC), it disrupts critical processes such as chromosome alignment, spindle assembly checkpoint, and cytokinesis. Research utilizing this inhibitor has been instrumental in elucidating the role of Aurora B in ensuring proper chromosome segregation and in investigating the consequences of its inhibition, which often leads to polyploidy and apoptosis in proliferating cells. Its structure, featuring a bromophenylamino group, contributes to its binding affinity and selectivity profile. This molecule is intended for use in fundamental biochemical, cell-based, and pharmacological studies aimed at understanding kinase signaling pathways and validating new targets for cancer therapy. It is supplied for research purposes only and is not intended for diagnostic or therapeutic use. All necessary handling and safety information, including the CAS Number 1188910-76-0, can be found in the product's Safety Data Sheet.

Properties

CAS No.

612065-11-9

Molecular Formula

C14H13BrN2O

Molecular Weight

305.17 g/mol

IUPAC Name

6-(2-bromoanilino)-2,3-dihydro-1H-indolizin-5-one

InChI

InChI=1S/C14H13BrN2O/c15-11-5-1-2-6-12(11)16-13-8-7-10-4-3-9-17(10)14(13)18/h1-2,5-8,16H,3-4,9H2

InChI Key

JVDGRJFYWGGTDU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=C(C(=O)N2C1)NC3=CC=CC=C3Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Bromophenylamino)-2,3-dihydro-1H-indolizin-5-one typically involves the reaction of 2-bromophenylamine with a suitable indolizine precursor. One common method is the cyclization of 2-bromophenylamine with a 2,3-dihydro-1H-indolizin-5-one derivative under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or copper to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(2-Bromophenylamino)-2,3-dihydro-1H-indolizin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives depending on the nucleophile employed.

Scientific Research Applications

6-(2-Bromophenylamino)-2,3-dihydro-1H-indolizin-5-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-(2-Bromophenylamino)-2,3-dihydro-1H-indolizin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 6-(2-Bromophenylamino)-2,3-dihydro-1H-indolizin-5-one with three structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
6-Bromo-2,3-dihydro-1H-indolizin-5-one C₈H₈BrNO 214.06 Bromine at C6 1611464-76-6
8-Bromo-2,3-dihydro-1H-indolizin-5-one C₈H₈BrNO 214.06 Bromine at C8 Not provided
6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one C₈H₅BrClNO 246.49 Bromine at C6, chlorine at C5 1699598-91-8
Target Compound C₁₃H₁₁BrN₂O 299.15 2-Bromophenylamino at C6 Not available

Key Observations :

  • Positional Isomerism: The target compound differs from 6-bromo-2,3-dihydro-1H-indolizin-5-one and 8-bromo-2,3-dihydro-1H-indolizin-5-one by the substitution of a bromophenylamino group instead of a single bromine atom.

Biological Activity

Overview of 6-(2-Bromophenylamino)-2,3-dihydro-1H-indolizin-5-one

This compound is a synthetic compound belonging to the indolizinone class. Its molecular formula is C14H13BrN2OC_{14}H_{13}BrN_2O with a molecular weight of approximately 305.17 g/mol. The compound's structure features a bromophenyl group attached to an indolizinone scaffold, which is significant for its potential biological activities.

Anticancer Properties

Research indicates that indolizinone derivatives exhibit promising anticancer properties. The mechanism often involves the inhibition of specific signaling pathways associated with tumor growth and proliferation. For instance, compounds in this class can induce apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins.

Case Study:
In a study examining various indolizinone derivatives, it was found that certain modifications to the indolizinone structure significantly enhanced cytotoxicity against human cancer cell lines, including breast and lung cancer cells. The presence of halogen substituents, such as bromine, was noted to increase potency due to enhanced lipophilicity and improved interaction with cellular targets.

Antimicrobial Activity

Indolizinones have also demonstrated antimicrobial properties against various pathogens. Studies suggest that these compounds can disrupt bacterial cell membranes or inhibit essential enzymes, leading to bacterial death.

Research Findings:
A comparative study showed that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were lower than those of standard antibiotics, indicating its potential as an alternative antimicrobial agent.

Neuroprotective Effects

Emerging research suggests that indolizinones may possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. These compounds may act through antioxidant mechanisms or by modulating neurotransmitter systems.

Example Findings:
In vitro studies have shown that indolizinone derivatives can protect neuronal cells from oxidative stress-induced apoptosis. This effect is hypothesized to be mediated by the upregulation of endogenous antioxidant enzymes.

Summary Table of Biological Activities

Activity Mechanism Reference Studies
AnticancerInduces apoptosis via caspase activation[Study on Indolizinones]
AntimicrobialDisrupts cell membranes / inhibits enzymes[Comparative Study on Antimicrobials]
NeuroprotectiveAntioxidant effects; modulates neurotransmitters[Neuroprotection Research]

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